N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a synthetic organic compound that features a benzodioxole ring, an indole ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-21-10-18(14-4-2-3-5-15(14)21)25-11-19(22)20-9-13-6-7-16-17(8-13)24-12-23-16/h2-8,10H,9,11-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXIRJNQWGKXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed via a reaction with formaldehyde under acidic conditions.
Indole Derivative Preparation: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The benzodioxole intermediate can be coupled with the indole derivative using a suitable linker, such as a sulfanylacetamide group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzodioxole and indole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxole and indole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds with benzodioxole and indole rings can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)sulfanylacetamide: Similar structure but without the methyl group on the indole ring.
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)acetamide: Similar structure but without the sulfanyl group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is unique due to the presence of both the benzodioxole and indole rings, as well as the sulfanylacetamide linker, which may confer unique biological properties and reactivity compared to similar compounds.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring, an indole ring, and a sulfanylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound can be represented by the following molecular formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Intermediate : This is achieved by reacting catechol with formaldehyde under acidic conditions.
- Indole Derivative Preparation : The indole ring is synthesized from aniline derivatives via Fischer indole synthesis.
- Coupling Reaction : The final product is obtained through nucleophilic substitution involving the benzodioxole intermediate and the indole derivative using a sulfanylacetamide group.
The biological activity of this compound may involve interactions with various enzymes and receptors. Compounds featuring benzodioxole and indole rings have been shown to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Some benzodioxole derivatives have demonstrated antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Indole-based compounds are often investigated for their anti-inflammatory effects, which could extend to this compound as well.
- Antitumor Activity : Certain benzodioxole-containing compounds have shown promise in inhibiting tumor growth in preclinical studies.
Insecticidal Activity
A study exploring the larvicidal activity of 1,3-benzodioxole derivatives highlighted the potential of these compounds as insecticides against Aedes aegypti, a vector for diseases such as dengue and Zika virus. The study found that specific structural features significantly influenced biological activity, suggesting that this compound could similarly exhibit insecticidal properties due to its structural components .
Cytotoxicity Assessment
In evaluating the cytotoxicity of related compounds, it was observed that certain benzodioxole derivatives exhibited low toxicity levels in mammalian cells while maintaining effective biological activity against target organisms. This raises the possibility that this compound may also possess favorable safety profiles .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions starting with benzodioxole and methylindole derivatives. Key steps include:
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Step 1 : Preparation of the benzodioxol-5-ylmethylamine intermediate via reductive amination of 1,3-benzodioxole-5-carbaldehyde .
-
Step 2 : Thioether bond formation using 2-mercaptoacetamide and 1-methylindole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
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Yield Optimization : Use of coupling agents like EDCI/HOBt improves amidation efficiency, while HPLC purification ensures >95% purity .
Q. How are structural and purity assessments conducted for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxole (δ 6.7–6.9 ppm) and indole (δ 7.2–7.5 ppm) moieties. Sulfanyl protons appear as a singlet at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 385.12 (calculated) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in ethanol (2–5 mg/mL), and insoluble in water. Stability tests (24 hrs at 25°C) show <5% degradation in PBS (pH 7.4) but significant hydrolysis in acidic conditions (pH <5) .
Advanced Research Questions
Q. How does the sulfanylacetamide moiety influence biological activity, and what mechanisms underlie its enzyme inhibition?
- Methodological Answer : The sulfanyl group enhances electron density, facilitating interactions with enzyme active sites. For example:
- Cytochrome P450 Inhibition : Docking studies (AutoDock Vina) suggest hydrogen bonding between the sulfanyl group and heme iron, with IC₅₀ values of 1.2–2.5 µM .
- Kinase Selectivity : Structural analogs show preferential inhibition of JAK2 over EGFR (Ki = 0.8 µM vs. 12 µM) due to hydrophobic interactions with the ATP-binding pocket .
Q. How can contradictions in reported anticancer activity data be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, concentration ranges). Best practices include:
- Standardized Assays : Use MTT assays across multiple cell lines (e.g., MCF-7, A549, HeLa) with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .
- Mechanistic Validation : Combine cytotoxicity data with apoptosis markers (Annexin V/PI staining) and ROS generation assays to confirm mode of action .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts moderate bioavailability (F = 45%), high plasma protein binding (89%), and blood-brain barrier penetration (logBB = -0.3) .
- Metabolic Pathways : CYP3A4-mediated oxidation of the indole ring generates N-oxide metabolites, identified via LC-MS/MS .
Data Contradiction Analysis
Q. Why do studies report conflicting results on neuroprotective vs. neurotoxic effects?
- Methodological Answer : Dose-dependent duality is observed:
- Neuroprotection : At 10–50 µM, the compound reduces glutamate-induced oxidative stress in SH-SY5Y cells via Nrf2 pathway activation .
- Neurotoxicity : At >100 µM, mitochondrial membrane depolarization occurs, linked to caspase-3 activation .
Tables for Key Findings
Table 1 : Comparative Bioactivity of Structural Analogs
| Analog | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | JAK2 | 0.8 | 15 (vs. EGFR) |
| N-Desmethyl Derivative | EGFR | 5.2 | 1.2 (vs. JAK2) |
| Benzodioxole-Free Analog | CYP3A4 | 12.4 | N/A |
Table 2 : Stability in Common Solvents (25°C, 24 hrs)
| Solvent | Degradation (%) | Primary Degradation Product |
|---|---|---|
| DMSO | <2 | None detected |
| Ethanol | 8 | N-Oxide |
| PBS (pH 7.4) | 4 | Hydrolyzed acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
